Cas no 2728317-58-4 (1-(Aminomethyl)spiro[3.3]heptan-1-ol hydrochloride)

1-(Aminomethyl)spiro[3.3]heptan-1-ol hydrochloride is a spirocyclic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its rigid spiro[3.3]heptane scaffold enhances conformational stability, which can be advantageous in the design of bioactive molecules. The hydrochloride salt form improves solubility and handling properties. This compound is particularly useful in the development of pharmaceuticals, where its unique structure may contribute to enhanced binding affinity or metabolic stability. Its synthetic flexibility allows for further derivatization, enabling applications in drug discovery and material science. The product is typically characterized by high purity and consistent quality, ensuring reliability in research and industrial processes.
1-(Aminomethyl)spiro[3.3]heptan-1-ol hydrochloride structure
2728317-58-4 structure
商品名:1-(Aminomethyl)spiro[3.3]heptan-1-ol hydrochloride
CAS番号:2728317-58-4
MF:C8H16ClNO
メガワット:177.671741485596
CID:5417054
PubChem ID:165598196

1-(Aminomethyl)spiro[3.3]heptan-1-ol hydrochloride 化学的及び物理的性質

名前と識別子

    • Spiro[3.3]heptan-1-ol, 1-(aminomethyl)-, hydrochloride (1:1)
    • 1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride
    • 2728317-58-4
    • Z5373429152
    • EN300-37113879
    • 1-(Aminomethyl)spiro[3.3]heptan-1-ol hydrochloride
    • インチ: 1S/C8H15NO.ClH/c9-6-8(10)5-4-7(8)2-1-3-7;/h10H,1-6,9H2;1H
    • InChIKey: GRJRTMUTEFMEGX-UHFFFAOYSA-N
    • ほほえんだ: Cl.OC1(CN)CCC21CCC2

計算された属性

  • せいみつぶんしりょう: 177.0920418g/mol
  • どういたいしつりょう: 177.0920418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 153
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų

1-(Aminomethyl)spiro[3.3]heptan-1-ol hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37113879-0.1g
1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride
2728317-58-4 95.0%
0.1g
$466.0 2025-03-18
1PlusChem
1P0289K6-1g
1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride
2728317-58-4 95%
1g
$1722.00 2024-05-08
Aaron
AR0289SI-50mg
1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride
2728317-58-4 95%
50mg
$454.00 2025-02-15
Enamine
EN300-37113879-5.0g
1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride
2728317-58-4 95.0%
5.0g
$3894.0 2025-03-18
Aaron
AR0289SI-2.5g
1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride
2728317-58-4 95%
2.5g
$3643.00 2025-02-15
Aaron
AR0289SI-10g
1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride
2728317-58-4 95%
10g
$7965.00 2023-12-15
Aaron
AR0289SI-250mg
1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride
2728317-58-4 95%
250mg
$941.00 2025-02-15
Aaron
AR0289SI-1g
1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride
2728317-58-4 95%
1g
$1872.00 2025-02-15
1PlusChem
1P0289K6-100mg
1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride
2728317-58-4 95%
100mg
$638.00 2024-05-08
1PlusChem
1P0289K6-250mg
1-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride
2728317-58-4 95%
250mg
$885.00 2024-05-08

1-(Aminomethyl)spiro[3.3]heptan-1-ol hydrochloride 関連文献

1-(Aminomethyl)spiro[3.3]heptan-1-ol hydrochlorideに関する追加情報

Introduction to 1-(Aminomethyl)spiro[3.3]heptan-1-ol hydrochloride (CAS No. 2728317-58-4)

1-(Aminomethyl)spiro[3.3]heptan-1-ol hydrochloride is a meticulously crafted chiral compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound, identified by its CAS number 2728317-58-4, represents a unique spirocyclic structure that combines an amine functionality with a hydroxyl group, positioned strategically within a seven-membered spirocyclic framework. The hydrochloride salt form enhances its solubility and stability, making it a promising candidate for further investigation in medicinal applications.

The spirocyclic core of 1-(Aminomethyl)spiro[3.3]heptan-1-ol hydrochloride is particularly noteworthy due to its rigid conformation, which can influence the compound's interactions with biological targets. This structural motif has been explored in various research studies for its potential to modulate enzyme activity and receptor binding. The presence of both an amine and a hydroxyl group provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored pharmacological properties.

In recent years, the pharmaceutical industry has increasingly focused on spirocyclic compounds due to their unique structural features and biological activities. These compounds often exhibit enhanced binding affinity and selectivity, making them attractive for drug design. The specific arrangement of functional groups in 1-(Aminomethyl)spiro[3.3]heptan-1-ol hydrochloride suggests potential applications in the development of novel therapeutics targeting neurological disorders, inflammatory conditions, and other diseases where precise molecular interactions are critical.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The spirocyclic structure provides a scaffold that can be modified through various chemical reactions, allowing researchers to explore a wide range of pharmacological profiles. For instance, the amine group can be coupled with carboxylic acid derivatives to form amides, while the hydroxyl group can participate in etherification or esterification reactions. These modifications open up numerous possibilities for creating bespoke compounds with optimized pharmacokinetic and pharmacodynamic properties.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of spirocyclic compounds like 1-(Aminomethyl)spiro[3.3]heptan-1-ol hydrochloride. Molecular modeling studies have revealed that the rigid spirocore can stabilize certain conformations that are favorable for binding to biological targets. Additionally, the amine and hydroxyl groups can engage in hydrogen bonding interactions, further enhancing binding affinity. These insights have guided the design of more effective derivatives with improved therapeutic potential.

The synthesis of 1-(Aminomethyl)spiro[3.3]heptan-1-ol hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The spirocyclic formation step is particularly critical and often requires specialized catalysts or transition metals to proceed efficiently. Once synthesized, the compound is typically purified through recrystallization or chromatography to remove any impurities that could affect its biological activity.

In vitro studies have begun to explore the potential applications of 1-(Aminomethyl)spiro[3.3]heptan-1-ol hydrochloride in drug discovery. Initial experiments have shown promising results in modulating the activity of certain enzymes and receptors relevant to neurological disorders. For example, preliminary data suggests that derivatives of this compound may interact with neurotransmitter receptors, potentially leading to new treatments for conditions such as depression and anxiety disorders.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical products. Solubility is a critical factor in drug development, as it affects bioavailability and therapeutic efficacy. By incorporating this salt form, researchers can improve the pharmacokinetic properties of derivatives derived from 1-(Aminomethyl)spiro[3.3]heptan-1-ol hydrochloride, potentially leading to more effective treatments.

Future research directions include exploring the synthesis of novel derivatives with enhanced biological activity and improved pharmacokinetic profiles. Additionally, preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models before human clinical trials can be initiated. Collaborative efforts between synthetic chemists, medicinal chemists, and biologists will be essential to fully realize the therapeutic potential of 1-(Aminomethyl)spiro[3.3]heptan-1-ol hydrochloride.

The growing interest in spirocyclic compounds underscores their importance as valuable scaffolds in drug discovery. The unique structural features of 1-(Aminomethyl)spiro[3.3]heptan-1-ol hydrochloride, combined with its versatile functional groups, make it a promising candidate for further exploration in medicinal chemistry. As research continues to uncover new applications for this compound, it holds great promise for contributing to the development of innovative therapies that address unmet medical needs.

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